2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine

Catalog No.
S537943
CAS No.
2683-82-1
M.F
C36H46N4
M. Wt
534.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine

CAS Number

2683-82-1

Product Name

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine

IUPAC Name

2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin

Molecular Formula

C36H46N4

Molecular Weight

534.8 g/mol

InChI

InChI=1S/C36H46N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h17-20,37-38H,9-16H2,1-8H3

InChI Key

HCIIFBHDBOCSAF-MUZKIALCSA-N

SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC

Solubility

Soluble in DMSO, not in water

Synonyms

Octaethyl-porphyrin; Octaethylporphyrin; Octaethyl porphyrin

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC

Description

The exact mass of the compound 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine is 534.37225 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Supplementary Records. It belongs to the ontological category of porphyrins in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Photovoltaics (OPVs):

OEP is a type of porphyrin, a class of macrocycles with a unique aromatic structure. Due to its light-absorbing properties and ability to form complexes with metal ions, OEP has been explored as a sensitizer in organic photovoltaic (OPV) devices. When incorporated into OPV cells, OEP can harvest light and transfer the generated excitons to other components in the device, leading to electricity generation [].

Here, OEP's ability to absorb light across a broad range of the solar spectrum makes it a potential candidate for improving the efficiency of OPVs.

Catalysis:

OEP can also form complexes with various metal ions, and these metalloporphyrins have been investigated for their catalytic activity. Studies have shown that OEP-based catalysts can be effective in promoting organic transformations, such as olefin epoxidation and hydroamination reactions [, ].

The research suggests that the specific properties of the central metal ion and the surrounding organic groups in the OEP complex can be tuned to optimize catalytic performance for different reactions [].

Artificial Photosynthesis:

Mimicking natural photosynthesis is a crucial goal for developing sustainable energy sources. OEP, due to its light-harvesting properties and ability to bind metal ions, is being explored as a component in artificial photosynthetic systems.

Researchers are investigating how OEP can be integrated with other molecules to capture sunlight, split water molecules, and generate hydrogen fuel [].

Biosensors:

OEP's fluorescence properties can be altered by its interaction with specific molecules. This characteristic makes OEP a potential candidate for developing biosensors. By attaching biorecognition molecules to OEP, researchers aim to create sensors that can detect specific biomolecules with high sensitivity [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

8.5

Exact Mass

534.37225

Appearance

Dark purple to black solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

2683-82-1

General Manufacturing Information

21H,23H-Porphine, 2,3,7,8,12,13,17,18-octaethyl-: ACTIVE

Dates

Modify: 2023-08-15
1: Ghosh M, Sinha S. Solvatochromic Stokes shift and determination of excited state dipole moments of free base and zinc octaethylporphyrin. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Nov 5;150:959-65. doi: 10.1016/j.saa.2015.06.057. Epub 2015 Jun 22. PubMed PMID: 26123513.
2: Chilukuri B, Mazur U, Hipps KW. Effect of dispersion on surface interactions of cobalt(II) octaethylporphyrin monolayer on Au(111) and HOPG(0001) substrates: a comparative first principles study. Phys Chem Chem Phys. 2014 Jul 21;16(27):14096-107. doi: 10.1039/c4cp01762e. Epub 2014 Jun 5. Erratum in: Phys Chem Chem Phys. 2014 Oct 7;16(37):20250. PubMed PMID: 24901459.
3: Wu HD, Xiao Y, Wang FX, Pan GB. Preparation of cocrystal nanofibres of cobalt octaethylporphyrin and tetracyanoquinodimethane with good photoresponse. J Nanosci Nanotechnol. 2014 Jun;14(6):4097-100. PubMed PMID: 24738357.
4: Borghetti P, Di Santo G, Castellarin-Cudia C, Fanetti M, Sangaletti L, Magnano E, Bondino F, Goldoni A. Adsorption geometry, conformation, and electronic structure of 2H-octaethylporphyrin on Ag(111) and Fe metalation in ultra high vacuum. J Chem Phys. 2013 Apr 14;138(14):144702. doi: 10.1063/1.4798934. PubMed PMID: 24981539.
5: Wang FX, Lin J, Gu WB, Liu YQ, Wu HD, Pan GB. Aerosol-jet printing of nanowire networks of zinc octaethylporphyrin and its application in flexible photodetectors. Chem Commun (Camb). 2013 Mar 25;49(24):2433-5. doi: 10.1039/c3cc38996k. PubMed PMID: 23411589.
6: Yang H, Wang Z, Jin H, Hong B, Liu Z, Beavers CM, Olmstead MM, Balch AL. Isolation and crystallographic characterization of Sm@C2v(3)-C80 through cocrystal formation with Ni(II)(octaethylporphyrin) or bis(ethylenedithio)tetrathiafulvalene. Inorg Chem. 2013 Feb 4;52(3):1275-84. doi: 10.1021/ic301794r. Epub 2013 Jan 23. PubMed PMID: 23343255.
7: Suzuki M, Slanina Z, Mizorogi N, Lu X, Nagase S, Olmstead MM, Balch AL, Akasaka T. Single-crystal X-ray diffraction study of three Yb@C82 isomers cocrystallized with Ni(II)(octaethylporphyrin). J Am Chem Soc. 2012 Nov 14;134(45):18772-8. doi: 10.1021/ja308706d. Epub 2012 Nov 5. PubMed PMID: 23082908.
8: Hermanns CF, Bernien M, Krüger A, Miguel J, Kuch W. Switching the electronic properties of Co-octaethylporphyrin molecules on oxygen-covered Ni films by NO adsorption. J Phys Condens Matter. 2012 Oct 3;24(39):394008. doi: 10.1088/0953-8984/24/39/394008. Epub 2012 Sep 11. PubMed PMID: 22964345.
9: Friesen BA, Bhattarai A, Mazur U, Hipps KW. Single molecule imaging of oxygenation of cobalt octaethylporphyrin at the solution/solid interface: thermodynamics from microscopy. J Am Chem Soc. 2012 Sep 12;134(36):14897-904. doi: 10.1021/ja304431b. Epub 2012 Jun 28. PubMed PMID: 22697040.
10: Koren K, Dmitriev RI, Borisov SM, Papkovsky DB, Klimant I. Complexes of Ir(III)-octaethylporphyrin with peptides as probes for sensing cellular O2. Chembiochem. 2012 May 29;13(8):1184-90. doi: 10.1002/cbic.201200083. Epub 2012 Apr 24. PubMed PMID: 22532338; PubMed Central PMCID: PMC3437475.
11: Mukherjee P, Bhattacharya S. Spectroscopic and theoretical insights on fullerene-octaethylporphyrin self assembled non-covalent conjugates studied in solution. Spectrochim Acta A Mol Biomol Spectrosc. 2012 May;90:186-92. doi: 10.1016/j.saa.2012.01.031. Epub 2012 Jan 24. PubMed PMID: 22343078.
12: Ferreira Q, Alcácer L, Morgado J. Stepwise preparation and characterization of molecular wires made of zinc octaethylporphyrin complexes bridged by 4,4'-bipyridine on HOPG. Nanotechnology. 2011 Oct 28;22(43):435604. doi: 10.1088/0957-4484/22/43/435604. PubMed PMID: 21971409.
13: Kaczorowska MA, Cooper HJ. Electron induced dissociation (EID) tandem mass spectrometry of octaethylporphyrin and its iron(III) complex. Chem Commun (Camb). 2011 Jan 7;47(1):418-20. doi: 10.1039/c0cc02198a. Epub 2010 Sep 17. PubMed PMID: 20848018.
14: Partovi-Nia R, Su B, Méndez MA, Habermeyer B, Gros CP, Barbe JM, Samec Z, Girault HH. Dioxygen reduction by cobalt(II) octaethylporphyrin at liquid|liquid interfaces. Chemphyschem. 2010 Sep 10;11(13):2979-84. doi: 10.1002/cphc.201000200. PubMed PMID: 20607710.
15: Bai Y, Sekita M, Schmid M, Bischof T, Steinrück HP, Gottfried JM. Interfacial coordination interactions studied on cobalt octaethylporphyrin and cobalt tetraphenylporphyrin monolayers on Au(111). Phys Chem Chem Phys. 2010 May 7;12(17):4336-44. doi: 10.1039/b924974p. Epub 2010 Feb 23. PubMed PMID: 20407704.
16: Ryppa C, Niedzwiedzki D, Morozowich NL, Srikanth R, Zeller M, Frank HA, Brückner C. Stepwise conversion of two pyrrole moieties of octaethylporphyrin to pyridin-3-ones: synthesis, mass spectral, and photophysical properties of mono and bis(oxypyri)porphyrins. Chemistry. 2009 Jun 2;15(23):5749-62. doi: 10.1002/chem.200900280. PubMed PMID: 19388039; PubMed Central PMCID: PMC3748135.
17: Starovoitova V, Wyllie GR, Scheidt WR, Sturhahn W, Alp EE, Durbin SM. Intermolecular dynamics in crystalline iron octaethylporphyrin (FeOEP). J Phys Chem B. 2008 Oct 9;112(40):12656-61. doi: 10.1021/jp806215r. Epub 2008 Sep 13. PubMed PMID: 18793016; PubMed Central PMCID: PMC2823074.
18: So MH, Roy VA, Xu ZX, Chui SS, Yuen MY, Ho CM, Che CM. Controlled self-assembly of functional metal octaethylporphyrin 1 D nanowires by solution-phase precipitative method. Chem Asian J. 2008 Nov 13;3(11):1968-78. doi: 10.1002/asia.200800162. PubMed PMID: 18767102.
19: Stevenson S, Chancellor CJ, Lee HM, Olmstead MM, Balch AL. Internal and external factors in the structural organization in cocrystals of the mixed-metal endohedrals (GdSc2N@Ih-C80, Gd2ScN@Ih-C80, and TbSc2N@Ih-C80) and nickel(II) octaethylporphyrin. Inorg Chem. 2008 Mar 3;47(5):1420-7. doi: 10.1021/ic701824q. Epub 2008 Feb 5. PubMed PMID: 18247561.
20: Kang Y, Kampf JW, Meyerhoff ME. Optical fluoride sensor based on monomer-dimer equilibrium of scandium(III)-octaethylporphyrin in a plasticized polymeric film. Anal Chim Acta. 2007 Aug 29;598(2):295-303. Epub 2007 Jul 25. PubMed PMID: 17719905; PubMed Central PMCID: PMC2043127.

Explore Compound Types